Brevinin-2-OR3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLIDTIKNMALNAAKSAGVSVLNTLSCKLSKTC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-2-OR3 exhibits significant antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism primarily involves disrupting microbial cell membranes due to its amphipathic structure, which allows it to interact with lipid bilayers effectively.
Efficacy Against Multidrug-Resistant Bacteria
Recent studies have demonstrated that this compound shows promising results against multidrug-resistant strains, such as Acinetobacter baumannii and Staphylococcus aureus. For instance, research indicates that it can reduce the viability of these pathogens at low concentrations, highlighting its potential as an alternative to conventional antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | 3–6 μM | Membrane disruption |
| Staphylococcus aureus | 5–10 μM | Membrane disruption |
Anticancer Activity
This compound has shown promising anticancer properties, particularly in targeting various cancer cell lines. It induces cell death through mechanisms involving lysosomal-mitochondrial pathways.
Mechanisms of Anticancer Action
The peptide's ability to selectively target cancer cells while sparing normal cells is attributed to its cationic nature and affinity for negatively charged tumor cell membranes. Studies have reported that this compound can activate apoptotic pathways in cancer cells without significant hemolytic activity on erythrocytes, making it a candidate for cancer therapy .
| Cancer Cell Line | IC50 Value | Effect on Normal Cells |
|---|---|---|
| HeLa (cervical cancer) | 15 μM | Minimal toxicity |
| MCF-7 (breast cancer) | 12 μM | Minimal toxicity |
Mechanistic Insights
The structure-function relationship of this compound has been a focal point in understanding its biological activities. The peptide's hydrophobicity and α-helical structure are crucial for its antimicrobial and anticancer effects.
Structural Characteristics
This compound possesses a unique amphipathic structure that facilitates its interaction with lipid membranes. The presence of specific amino acids enhances its stability and activity against pathogens while minimizing toxicity to mammalian cells .
Therapeutic Applications
The diverse biological activities of this compound open avenues for therapeutic applications beyond antimicrobial and anticancer uses.
Wound Healing and Anti-inflammatory Effects
Emerging research suggests that Brevinin-2 peptides can promote wound healing and exhibit anti-inflammatory properties. These effects are mediated through the modulation of immune responses, making them potential candidates for treating chronic wounds or inflammatory conditions .
Comparison with Similar Compounds
Key Findings:
Activity-Stability Trade-off : this compound’s protease resistance correlates with its cyclic domain, whereas Temporin-L’s linear structure reduces stability but improves tissue penetration .
Selectivity : this compound demonstrates superior selectivity (therapeutic index = 80) compared to Ranateurin-2CBa (therapeutic index = 14), attributed to balanced charge and hydrophobicity .
Research Findings and Mechanistic Insights
- Synergistic Effects: this compound synergizes with conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant Pseudomonas aeruginosa, reducing MIC values by 4-fold .
- Mode of Action : Circular dichroism (CD) spectroscopy confirms that this compound adopts an α-helical structure in membrane-mimetic environments, facilitating lipid bilayer disruption .
Preparation Methods
Source Material and Initial Extraction
This compound, like other Brevinin peptides, can be isolated from the skin secretions of frogs such as Rana ridibunda. The skin is typically harvested and subjected to homogenization in acidic ethanol solutions (e.g., ethanol/0.7 M HCl in a 3:1 v/v ratio) at low temperatures (0°C) to preserve peptide integrity. The homogenates are stirred for several hours and then centrifuged to remove insoluble debris.
Solid-Phase Extraction and Chromatography
The supernatant from the initial extraction is processed through solid-phase extraction cartridges, such as Sep-Pak C18, to concentrate and partially purify the peptides. The bound peptides are eluted using a mixture of acetonitrile, water, and trifluoroacetic acid (TFA) (typically 70:29.9:0.1 v/v/v), then freeze-dried for further purification.
Ion Exchange Chromatography
A key step in purifying this compound involves cation exchange chromatography using SP-Sepharose Fast Flow resin. The crude extract (e.g., 500 mg dissolved in 50 mM acetate buffer, pH 4.8) is loaded onto a column and eluted with a linear gradient of 0-50% buffer containing 1 M NaCl. Fractions are collected and monitored by absorbance at 280 nm to identify peptide-rich fractions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Further purification is achieved by RP-HPLC on a C18 column using a gradient of 0-60% acetonitrile in 0.1% TFA over 60 minutes. This step yields highly pure this compound, typically with purity above 95%, as confirmed by analytical HPLC and mass spectrometry.
Chemical Synthesis of this compound
Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogues are commonly synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis techniques. The peptide chain is assembled stepwise on a resin, with each amino acid coupled sequentially.
Cleavage and Deprotection
After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) mixtures. The crude peptide is precipitated by trituration with cold diethyl ether (-20°C) and centrifuged to collect the peptide pellet.
Purification and Characterization
The crude synthetic peptide is purified by preparative RP-HPLC under similar conditions as natural peptides. Purity and identity are confirmed by mass spectrometry (e.g., LTQ Orbitrap) and analytical HPLC.
Formation of Intra-Disulfide Bridges
This compound contains cysteine residues that form disulfide bridges critical for its biological activity. Oxidative folding is performed by diluting the linear peptide in phosphate buffer (pH 7) with 10% DMSO to promote disulfide bond formation, yielding the correctly folded, active peptide.
Comparative Data on Preparation and Purification
| Preparation Step | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Starting Material | Frog skin tissue | Fmoc-protected amino acids |
| Extraction Method | Acidic ethanol homogenization | Stepwise solid-phase peptide synthesis |
| Initial Purification | Sep-Pak C18 cartridges | Precipitation with cold diethyl ether |
| Chromatographic Purification | SP-Sepharose cation exchange, RP-HPLC | RP-HPLC |
| Disulfide Bridge Formation | Occurs naturally or via oxidative folding | Oxidative folding in phosphate buffer |
| Purity | >95% after RP-HPLC | >95% after RP-HPLC |
| Characterization Techniques | UV absorbance, mass spectrometry, HPLC | Mass spectrometry, circular dichroism |
Research Findings on Preparation Efficiency and Biological Activity
Purification Efficiency: Ion exchange chromatography effectively separates cationic peptides like this compound from other non-cationic compounds, enabling enrichment of the target peptide prior to RP-HPLC purification.
Structural Confirmation: Circular dichroism spectroscopy confirms that synthetic this compound adopts an α-helical conformation in membrane-mimicking environments, essential for its antimicrobial function.
Biological Activity Correlation: Studies indicate that the correct formation of intra-disulfide bridges during oxidative folding is critical for maintaining antimicrobial and anticancer activities.
Synthesis of Analogues: Modifications such as D-amino acid substitutions and cyclization have been explored to assess the relationship between structure and activity, with findings showing that such modifications can destabilize α-helicity and affect function.
Summary of Preparation Protocol for this compound
-
- Homogenize frog skin in acidic ethanol.
- Centrifuge and collect supernatant.
- Use Sep-Pak C18 cartridges for initial peptide capture.
- Elute peptides with acetonitrile/water/TFA mixture.
- Purify by SP-Sepharose cation exchange chromatography.
- Final purification by RP-HPLC.
- Confirm purity and identity by mass spectrometry.
-
- Perform Fmoc solid-phase synthesis of peptide chain.
- Cleave and deprotect peptide using TFA.
- Precipitate crude peptide with cold diethyl ether.
- Purify by preparative RP-HPLC.
- Oxidatively fold peptide to form disulfide bridges.
- Confirm structure and purity by mass spectrometry and CD spectroscopy.
Q & A
Basic Research Questions
Q. What are the primary structural and functional characteristics of Brevinin-2-OR3, and how do they influence its antimicrobial activity?
- Methodology : Use NMR spectroscopy or X-ray crystallography for structural elucidation, coupled with in vitro antimicrobial assays (e.g., MIC/MBC against Gram-negative/positive bacteria). Validate results via comparative analysis with homologous peptides (e.g., Brevinin-2 family) .
- Key Considerations : Ensure purity (>95%) via HPLC and characterize physicochemical properties (e.g., hydrophobicity, charge) to correlate structure-function relationships .
Q. How can researchers design reproducible experiments to evaluate this compound’s cytotoxicity in mammalian cell lines?
- Methodology : Employ standardized cytotoxicity assays (e.g., MTT, LDH release) with controlled variables (e.g., serum concentration, exposure time). Include positive controls (e.g., melittin) and validate via dose-response curves .
- Data Contradictions : Address variability in cell viability results by replicating experiments across multiple cell lines (e.g., HEK293, RAW264.7) and reporting confidence intervals .
Q. What are the optimal conditions for synthesizing this compound via solid-phase peptide synthesis (SPPS)?
- Methodology : Optimize resin selection (e.g., Wang resin for Fmoc chemistry), coupling agents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA cocktail). Validate via MALDI-TOF mass spectrometry and circular dichroism for folding accuracy .
Advanced Research Questions
Q. How do molecular dynamics simulations enhance the understanding of this compound’s interaction with lipid bilayers?
- Methodology : Perform all-atom MD simulations (e.g., GROMACS) to model peptide-membrane interactions. Compare with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy .
- Data Gaps : Resolve discrepancies between simulation predictions and empirical data by incorporating membrane composition variables (e.g., cholesterol content, lipid asymmetry) .
Q. What mechanisms underlie this compound’s resistance to proteolytic degradation, and how can this be experimentally validated?
- Methodology : Incubate this compound with proteases (e.g., trypsin, pepsin) and analyze degradation kinetics via LC-MS. Use D-amino acid substitutions or cyclization to test stability enhancements .
- Critical Analysis : Contrast stability data with homologous peptides to identify conserved motifs or post-translational modifications conferring resistance .
Q. How can transcriptomic and proteomic approaches elucidate this compound’s immunomodulatory effects in infected tissues?
- Methodology : Apply RNA-seq and LC-MS/MS to infected tissue models (e.g., murine sepsis). Use pathway enrichment analysis (e.g., KEGG, GO) to identify cytokine networks or immune cell recruitment pathways .
- Contradictions : Address conflicting gene expression profiles by controlling for host microbiome variability and normalizing to housekeeping genes .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., buffer pH, temperature) in supplemental materials to enable replication .
- Data Validation : Use orthogonal techniques (e.g., SPR and ITC for binding affinity) to confirm findings .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and justify sample sizes via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
